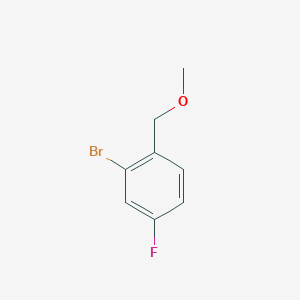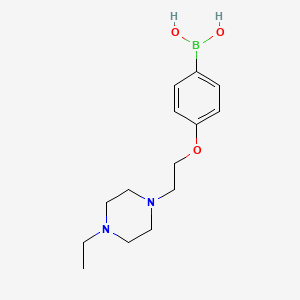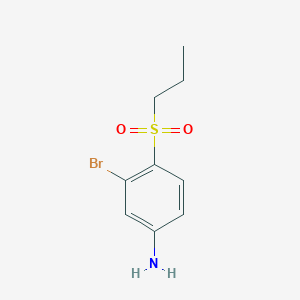
3-Bromo-4-(propane-1-sulfonyl)aniline
Descripción general
Descripción
3-Bromo-4-(propane-1-sulfonyl)aniline (or 3-BPSA) is an important organic compound with a wide range of applications in the field of organic chemistry. It is a white crystalline solid with a molecular weight of 256.3 g/mol and a melting point of 156-158°C. 3-BPSA is used as a building block in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and polymers. It is also used in the preparation of polymers and other materials for industrial applications.
Aplicaciones Científicas De Investigación
Polymerization and Material Science :
- Aniline sulfonic acid derivatives, including those similar to 3-Bromo-4-(propane-1-sulfonyl)aniline, have been incorporated into layered double hydroxides (LDHs), followed by thermal treatment. This process evaluates the connectivity between guest monomers and their potential for polymerization. This research is significant in the field of material science for developing new materials with specific properties (Moujahid, Dubois, Besse, & Leroux, 2005).
- Studies on the chemical oxidative copolymerization of aniline with o-alkoxysulfonated anilines have shown new ways to produce water-soluble and self-doped polyaniline derivatives. Such research aids in the synthesis of conductive polymers with enhanced water solubility, which is crucial for various applications in polymer chemistry (Prévost, Petit, & Pla, 1999).
Electrochemical Applications :
- The intercalation of conducting poly(N-propane sulfonic acid aniline) in V2O5 xerogel has been explored, showing an increase in electrical conductivity. This finding is pertinent for developing new materials for electronic applications, particularly in energy storage and conversion (Zhao, Wang, Li, & Li, 2007).
- Aniline derivatives are used in sensors for detecting ascorbate at physiological conditions. Electrochemical polymerization of aniline and N-(3-propane sulfonic acid)aniline constructs sensors with improved conducting and electrochemical properties. This research is significant for developing biomedical sensors and devices (Heras, Giacobone, & Battaglini, 2007).
Synthetic Chemistry and Drug Development :
- The synthesis and conversions of substituted o-[(Trimethylsilyl)methyl]benzyl-p-Tolyl Sulfones using anilines demonstrate the versatility of aniline derivatives in organic synthesis. Such research aids in the development of new synthetic pathways and can be applied to drug development (Lenihan & Shechter, 1999).
- Research on the synthesis of N‐(3‐[18F]Fluoropropyl)‐2β‐carbomethoxy‐3β‐(4‐iodophenyl)nortropane demonstrates the application of aniline derivatives in radiopharmaceuticals, crucial for diagnostic imaging in medicine (Klok, Klein, Herscheid, & Windhorst, 2006).
Propiedades
IUPAC Name |
3-bromo-4-propylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-2-5-14(12,13)9-4-3-7(11)6-8(9)10/h3-4,6H,2,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSPVTNYWKNUFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C(C=C(C=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



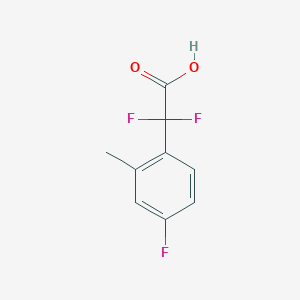
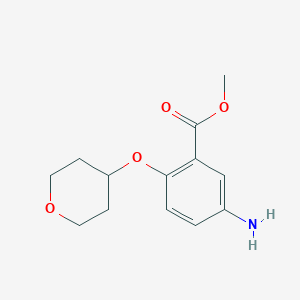
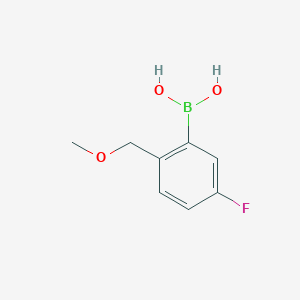

![N-[(3-bromophenyl)methyl]-N-methyloxan-4-amine](/img/structure/B1398934.png)
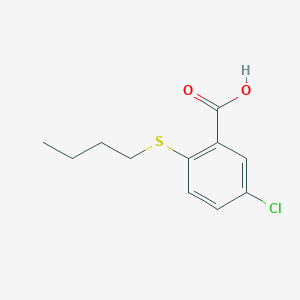
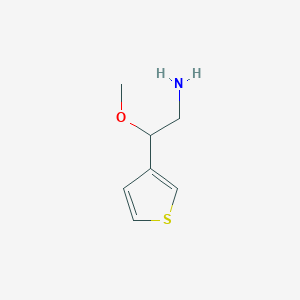
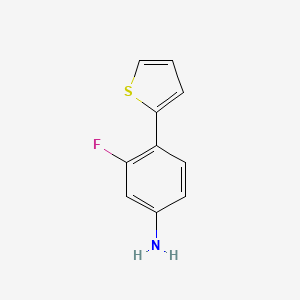
![2-[(4-Iodophenoxy)methyl]pyrrolidine](/img/structure/B1398940.png)


